Home > Products > Screening Compounds P40890 > Val-Cit-PAB-MMAE
Val-Cit-PAB-MMAE -

Val-Cit-PAB-MMAE

Catalog Number: EVT-2639117
CAS Number:
Molecular Formula: C58H94N10O12
Molecular Weight: 1123.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Val-Cit-PAB-Monomethyl Auristatin E (MMAE) is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. [, , , ] It is classified as an antimitotic agent, specifically a microtubule inhibitor. [, , ] Val-Cit-PAB-MMAE plays a crucial role in scientific research as a potent cytotoxic payload in antibody-drug conjugates (ADCs), enabling targeted delivery of the cytotoxic agent to specific cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. [, , , ]

Future Directions
  • Development of novel ADCs: Exploring new antibody targets and optimizing linker technology to enhance efficacy and broaden its therapeutic applications. [, , , ]
  • Improving pharmacokinetic properties: Investigating modifications to enhance stability, solubility, and tumor penetration. [, , , ]
  • Overcoming resistance mechanisms: Researching strategies to counteract potential resistance mechanisms that cancer cells may develop against Val-Cit-PAB-MMAE-based ADCs. [, , , ]
Overview

Val-Cit-p-aminobenzylcarbamate-monomethyl auristatin E, commonly referred to as Val-Cit-PAB-MMAE, is a compound utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound combines a protease-sensitive linker with the potent cytotoxic agent monomethyl auristatin E, enabling selective delivery of the drug to cancer cells. The structure of Val-Cit-PAB-MMAE facilitates its use in therapeutic applications, particularly in enhancing the efficacy of monoclonal antibodies against tumors.

Source and Classification

Val-Cit-PAB-MMAE is classified as a synthetic antineoplastic agent. It is derived from the combination of a valine-citrulline dipeptide and p-aminobenzylcarbamate linked to monomethyl auristatin E. The compound is designed to be stable in extracellular environments but releases the cytotoxic agent upon cleavage by specific proteases, such as cathepsin B, which are prevalent in tumor microenvironments .

Synthesis Analysis

Methods and Technical Details

The synthesis of Val-Cit-PAB-MMAE involves several key steps:

  1. Preparation of Intermediate Linkers: The initial step includes synthesizing the valine-citrulline-p-aminobenzylcarbamate linker. This is achieved through solid-phase peptide synthesis techniques using Fmoc (9-fluorenylmethoxycarbonyl) chemistry .
  2. Coupling with Monomethyl Auristatin E: The linker is then coupled with monomethyl auristatin E using coupling reagents such as N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl) uronium tetrafluoroborate and diisopropylethylamine in a solvent like dimethylformamide. This reaction typically requires stirring at room temperature for an extended period to ensure complete reaction .
  3. Purification: Following synthesis, the crude product undergoes purification using reverse-phase high-performance liquid chromatography (HPLC) to isolate the desired compound from unreacted materials and byproducts .
  4. Characterization: The final product is characterized using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Val-Cit-PAB-MMAE has a complex molecular structure characterized by its components:

  • Chemical Formula: C₅₈H₉₄N₁₀O₁₂
  • Molecular Weight: 1123.5 Da
  • Structural Features:
    • The valine-citrulline dipeptide provides stability and specificity for enzymatic cleavage.
    • The p-aminobenzylcarbamate serves as a linker facilitating attachment to monoclonal antibodies.
    • Monomethyl auristatin E acts as the cytotoxic payload that inhibits cell division by disrupting tubulin polymerization .
Chemical Reactions Analysis

Reactions and Technical Details

Val-Cit-PAB-MMAE undergoes specific chemical reactions that are pivotal for its function:

  1. Cleavage Reaction: Upon internalization into cancer cells, the compound is cleaved by cathepsin B, releasing monomethyl auristatin E. This reaction is crucial for activating the cytotoxic effects within the tumor microenvironment .
  2. Conjugation Reaction: The compound can be conjugated to monoclonal antibodies through thiol-maleimide chemistry, allowing for targeted delivery of the drug to cancer cells .
Mechanism of Action

Process and Data

The mechanism of action of Val-Cit-PAB-MMAE involves several steps:

  1. Targeting: The monoclonal antibody component binds specifically to antigens expressed on cancer cells, facilitating selective uptake of the conjugate.
  2. Internalization: Once bound, the conjugate is internalized into the cancer cell via endocytosis.
  3. Enzymatic Cleavage: Inside the cell, cathepsin B cleaves the linker, releasing monomethyl auristatin E.
  4. Cytotoxic Action: The released monomethyl auristatin E disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in organic solvents such as dichloromethane.
  • Stability: Stable under physiological conditions but cleavable by specific proteases within tumor cells.
  • Purity: Generally reported at 98% or higher, ensuring efficacy in therapeutic applications .
Applications

Scientific Uses

Val-Cit-PAB-MMAE is primarily used in:

  • Antibody-drug Conjugates Development: It serves as a critical component in creating targeted therapies for various cancers, enhancing specificity and reducing systemic toxicity associated with traditional chemotherapy.
  • Research Applications: Utilized in studies investigating mechanisms of drug delivery and release in cancer therapy, contributing to advancements in targeted treatment strategies .

Properties

Product Name

Val-Cit-PAB-MMAE

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C58H94N10O12

Molecular Weight

1123.4 g/mol

InChI

InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1

InChI Key

WZEAGSMYTVSXQA-XZZQEHRXSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

Solubility

not available

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.